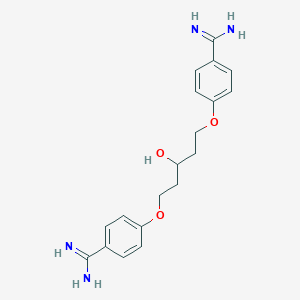
1,5-Bis(4-amidinophenoxy)-3-pentanol
Overview
Description
1,5-Bis(4-amidinophenoxy)-3-pentanol is a synthetic organic compound that belongs to the class of diamidines. It is structurally related to pentamidine, a well-known antiparasitic drug. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of protozoan infections and its ability to bind to DNA.
Mechanism of Action
Target of Action
The primary target of 1,5-Bis(4-amidinophenoxy)-3-pentanol, also known as pentamidine, is DNA . The compound has significant affinity for DNA, showing moderate specificity for AT base pairs .
Mode of Action
It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of DNA, RNA, phospholipids, and proteins
Pharmacokinetics
It is known that the compound is administered via intravenous and intramuscular routes . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
The result of the compound’s action is the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins, which can lead to the death of the targeted cells . The compound has shown efficacy against Pneumocystis carinii pneumonia (PCP) in a rat model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of two positively charged amidine groups at physiological pH can be exploited for efficient delivery and reduced side effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amidinophenol.
Ether Formation: The 4-amidinophenol is reacted with 1,5-dibromopentane to form 1,5-bis(4-amidinophenoxy)pentane.
Hydroxylation: The final step involves the hydroxylation of 1,5-bis(4-amidinophenoxy)pentane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-amidinophenoxy)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: The major products are the corresponding ketones or aldehydes.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the phenoxy group.
Scientific Research Applications
1,5-Bis(4-amidinophenoxy)-3-pentanol has several scientific research applications:
Chemistry: It is used as a model compound for studying the binding of diamidines to DNA.
Medicine: Its ability to bind to DNA makes it a candidate for anticancer research.
Industry: It can be used in the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Pentamidine: 1,5-Bis(4-amidinophenoxy)-3-pentanol is structurally similar to pentamidine but has an additional hydroxyl group.
Butamidine: Another diamidine with a shorter carbon chain.
Propamidine: Similar to pentamidine but with a different carbon chain length.
Uniqueness
This compound is unique due to its additional hydroxyl group, which may enhance its binding affinity to DNA and potentially improve its therapeutic efficacy. This structural modification can also influence its pharmacokinetic properties, such as solubility and bioavailability.
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRGIVAJLHKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156851 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133991-33-0 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,5-Bis(4-amidinophenoxy)-3-pentanol formed in the body?
A1: this compound is a major metabolite of the drug pentamidine, generated through hydroxylation by the cytochrome P-450 enzyme system in the liver. [] This metabolic pathway highlights the role of liver enzymes in modifying drugs, potentially influencing their activity and clearance from the body.
Q2: What is the kinetic profile of this compound formation?
A2: Research using rat liver microsomes indicates that this compound is formed with a Km of 28 +/- 0.28 microM and a Vmax of 195 +/- 2.4 pmol/min/mg of microsomal protein. [] These kinetic parameters provide insight into the efficiency of this metabolic reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


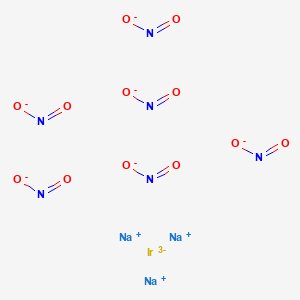
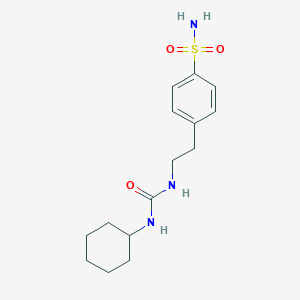

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
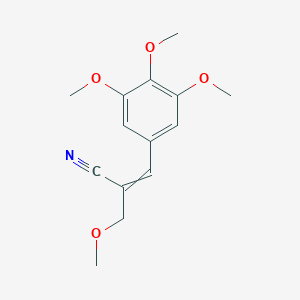
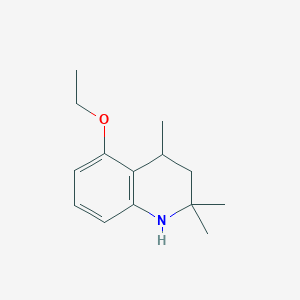
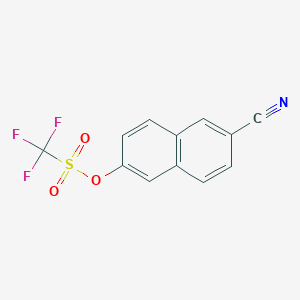
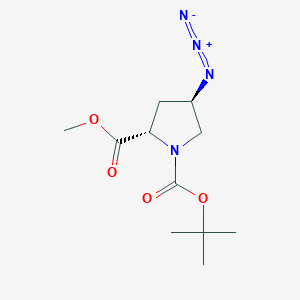
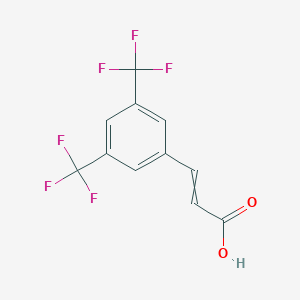
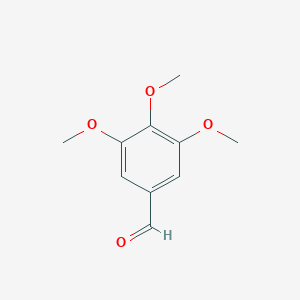
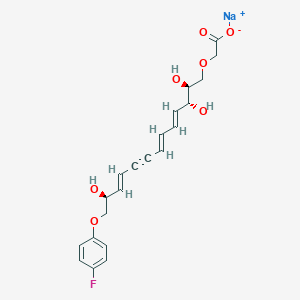
![Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI)](/img/structure/B134022.png)
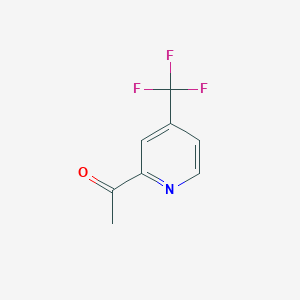
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
